Benzyl[(3-fluoro-4-methylphenyl)methyl]amine
Overview
Description
Scientific Research Applications
Antitumor Properties
Benzyl[(3-fluoro-4-methylphenyl)methyl]amine is noted for its antitumor properties. Bradshaw et al. (2002) investigated 2-(4-aminophenyl)benzothiazoles, which include similar compounds, and found they possess selective, potent antitumor properties both in vitro and in vivo. This research highlighted how metabolic inactivation of these molecules can be mitigated through structural modifications, including fluorine atom placement, which is relevant to this compound. Amino acid conjugation to these compounds improves their drug-like properties, such as water solubility, and the study observed significant tumor growth retardation in specific cancer types (Bradshaw et al., 2002).
Synthesis and Structure-Activity Relationship
The compound's structural features contribute to its potential applications. Nishiguchi et al. (2012) demonstrated the importance of the methyl substituent position in controlling the circular dichroism properties of similar molecules. This research suggests that structural modifications, like those in this compound, can significantly impact their physical properties and potential applications (Nishiguchi et al., 2012).
Cancer Therapy and Imaging
The potential of N-benzyl derivatives, like this compound, in cancer therapy and imaging, has been explored. Martin et al. (2001) investigated N-benzyl derivatives as vectors for boron and fluorine in cancer therapies such as Boron Neutron Capture Therapy (BNCT) and Positron Emission Tomography (PET) imaging. These derivatives showed efficient accumulation in cancer cells, highlighting their potential in targeted cancer therapy and diagnostics (Martin et al., 2001).
Chemical Synthesis and Functionalization
The compound's potential in chemical synthesis and functionalization processes is significant. Yang et al. (2018) demonstrated a metal-free benzylic C-H amination, indicating that similar compounds like this compound could be utilized in novel synthesis pathways. This process is valuable for constructing C(sp3)–N bonds, essential in drug development and organic synthesis (Yang et al., 2018).
Properties
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-1-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-12-7-8-14(9-15(12)16)11-17-10-13-5-3-2-4-6-13/h2-9,17H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFARLPFSJNQEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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